

Synthesis of Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-N-Me-Asp(OAll)-OH*

Cat. No.: *B15328756*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis route for **Fmoc-N-Me-Asp(OAll)-OH**, a valuable building block in peptide synthesis, particularly for the introduction of N-methylated aspartic acid residues with an allyl-protected side chain. The N-methylation of amino acids is a critical modification in medicinal chemistry, often leading to peptides with enhanced proteolytic stability, improved cell permeability, and altered conformational properties. The allyl group offers a versatile protecting group strategy, as it can be removed under mild conditions, orthogonal to many other protecting groups used in peptide chemistry.

This document outlines a detailed experimental protocol based on established solid-phase N-methylation methodologies. It also includes a structured presentation of expected data and a visual representation of the synthetic workflow to aid in the practical implementation of this synthesis.

Experimental Protocol

The proposed synthesis of **Fmoc-N-Me-Asp(OAll)-OH** is adapted from solid-phase methodologies that utilize a temporary resin support for the protection of the carboxylic acid, facilitating purification. One such common approach involves the use of 2-chlorotrityl chloride (2-CTC) resin.

Materials:

- Fmoc-Asp(OAll)-OH
- 2-Chlorotrityl chloride (2-CTC) resin
- Dichloromethane (DCM), anhydrous
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Methyl iodide (MeI) or Dimethyl sulfate (DMS)
- Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
- Methanol (MeOH)
- Acetic acid
- Trifluoroethanol (TFE)
- Hexafluoroisopropanol (HFIP)
- Diethyl ether

Procedure:

- Loading of Fmoc-Asp(OAll)-OH onto 2-CTC Resin:
 - Swell the 2-CTC resin in anhydrous DCM for 30 minutes.
 - Dissolve Fmoc-Asp(OAll)-OH (3 equivalents relative to resin loading) in anhydrous DCM.
 - Add DIPEA (9 equivalents) to the amino acid solution.
 - Add the amino acid solution to the swollen resin and stir at room temperature for 2-4 hours.
 - To cap any remaining reactive sites on the resin, add a small amount of methanol and stir for 15 minutes.

- Filter the resin and wash sequentially with DCM, DMF, and DCM.
- Dry the resin under vacuum.
- N-Methylation:
 - Swell the Fmoc-Asp(OAll)-O-CTC resin in anhydrous DMF.
 - In a separate flask, prepare the methylating agent solution. A common method is the use of methyl iodide or dimethyl sulfate. For this procedure, we will outline the use of methyl iodide with a suitable base.
 - Suspend the resin in anhydrous DMF.
 - Add a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide (5-10 equivalents) to the resin suspension and stir for 30 minutes at 0°C.
 - Add methyl iodide (10-20 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.
 - The progress of the methylation can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by HPLC or LC-MS.
 - Repeat the methylation step if necessary to drive the reaction to completion.
 - After completion, filter the resin and wash thoroughly with DMF, DCM, and MeOH.
- Cleavage from Resin:
 - Wash the N-methylated resin with DCM.
 - Prepare a cleavage cocktail. For the 2-CTC resin, a mild acidic solution is sufficient to cleave the product while keeping the Fmoc and OAll groups intact. A solution of acetic acid/TFE/DCM (e.g., 2:2:6 v/v/v) or HFIP in DCM can be used.
 - Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.
 - Filter the resin and collect the filtrate.

- Wash the resin with additional cleavage cocktail or DCM.
- Combine the filtrates and evaporate the solvent under reduced pressure.
- Purification:
 - The crude product can be purified by precipitation from a solution (e.g., dissolved in a minimal amount of DCM and precipitated with cold diethyl ether) or by flash column chromatography on silica gel.
 - Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

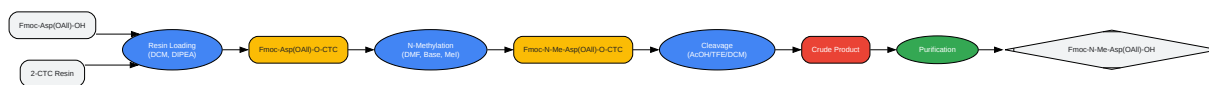
Quantitative Data Summary

The following table summarizes the expected physicochemical properties and analytical data for the starting material and the final product.

Parameter	Fmoc-Asp(OAll)-OH	Fmoc-N-Me-Asp(OAll)-OH (Expected)
CAS Number	146982-24-3	N/A
Molecular Formula	C ₂₂ H ₂₁ NO ₆	C ₂₃ H ₂₃ NO ₆
Molecular Weight	395.41 g/mol	409.44 g/mol
Appearance	White to off-white solid	White to off-white solid
Purity (HPLC)	≥98%	>95% (after purification)
¹ H NMR	Consistent with structure	Shift of α-proton, appearance of N-methyl singlet (~2.8-3.2 ppm)
Mass Spec (ESI-MS)	[M-H] ⁻ at m/z 394.1	[M-H] ⁻ at m/z 408.1

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed solid-phase synthesis of **Fmoc-N-Me-Asp(OAll)-OH**.



[Click to download full resolution via product page](#)

Caption: Solid-phase synthesis workflow for **Fmoc-N-Me-Asp(OAll)-OH**.

- To cite this document: BenchChem. [Synthesis of Fmoc-N-Me-Asp(OAll)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15328756#synthesis-of-fmoc-n-me-asp-oall-oh\]](https://www.benchchem.com/product/b15328756#synthesis-of-fmoc-n-me-asp-oall-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com